(2-Methyl-6-phenylpyridin-3-yl)methanol
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Overview
Description
(2-Methyl-6-phenylpyridin-3-yl)methanol is an organic compound with the molecular formula C13H13NO It is a derivative of pyridine, characterized by a phenyl group at the 6-position and a methyl group at the 2-position, with a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-phenylpyridin-3-yl)methanol typically involves the reaction of 2-methyl-6-phenylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and a reducing agent such as sodium borohydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-phenylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (2-Methyl-6-phenylpyridin-3-yl)aldehyde or (2-Methyl-6-phenylpyridin-3-yl)carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridine and phenyl derivatives.
Scientific Research Applications
(2-Methyl-6-phenylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methyl-6-phenylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl and pyridine rings can also interact with various receptors and enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-phenylpyridin-4-yl)methanol
- (2-Chloro-5-phenylpyridin-3-yl)methanol
- 1-(2-Methyl-6-phenylpyridin-3-yl)ethanone
Uniqueness
(2-Methyl-6-phenylpyridin-3-yl)methanol is unique due to the presence of the hydroxymethyl group at the 3-position, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the pyridine ring.
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2-methyl-6-phenylpyridin-3-yl)methanol |
InChI |
InChI=1S/C13H13NO/c1-10-12(9-15)7-8-13(14-10)11-5-3-2-4-6-11/h2-8,15H,9H2,1H3 |
InChI Key |
FUNNTFZLIYWBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2)CO |
Origin of Product |
United States |
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